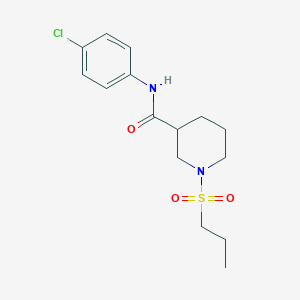
N~2~-(3-chlorophenyl)-N~2~-(methylsulfonyl)-N~1~-pyridin-3-ylalaninamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N~2~-(3-chlorophenyl)-N~2~-(methylsulfonyl)-N~1~-pyridin-3-ylalaninamide, also known as MLN4924, is a small molecule inhibitor that targets the NEDD8-activating enzyme (NAE). It has been shown to have potential therapeutic applications in cancer treatment due to its ability to induce apoptosis in cancer cells. In
Mécanisme D'action
N~2~-(3-chlorophenyl)-N~2~-(methylsulfonyl)-N~1~-pyridin-3-ylalaninamide targets the NAE enzyme, which is responsible for activating the small ubiquitin-like modifier (SUMO) protein NEDD8. NEDD8 modification of proteins is essential for their proper function, and inhibition of NAE leads to the accumulation of NEDD8-modified proteins, which causes cell cycle arrest and DNA damage. This compound has been shown to induce apoptosis in cancer cells by activating the DNA damage response pathway.
Biochemical and Physiological Effects
This compound has been shown to have potent anti-tumor activity in a variety of cancer cell lines, including breast, lung, prostate, and colon cancer. It has also been shown to enhance the efficacy of chemotherapy and radiotherapy in cancer treatment. This compound has been shown to cause cell cycle arrest and DNA damage in cancer cells, leading to apoptosis. In addition, this compound has been shown to have anti-inflammatory effects in animal models of inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of N~2~-(3-chlorophenyl)-N~2~-(methylsulfonyl)-N~1~-pyridin-3-ylalaninamide is its potent anti-tumor activity in a variety of cancer cell lines. It has also been shown to enhance the efficacy of chemotherapy and radiotherapy in cancer treatment. However, one limitation of this compound is its potential toxicity, as it can cause DNA damage in normal cells as well as cancer cells.
Orientations Futures
There are several future directions for research on N~2~-(3-chlorophenyl)-N~2~-(methylsulfonyl)-N~1~-pyridin-3-ylalaninamide. One area of research is the development of more potent and selective NAE inhibitors with fewer side effects. Another area of research is the identification of biomarkers that can predict the response to this compound treatment in cancer patients. Finally, further studies are needed to explore the potential therapeutic applications of this compound in other diseases, such as inflammatory diseases.
Méthodes De Synthèse
The synthesis of N~2~-(3-chlorophenyl)-N~2~-(methylsulfonyl)-N~1~-pyridin-3-ylalaninamide involves several steps, starting with the reaction of 3-chloroaniline with methylsulfonyl chloride to form N-(3-chlorophenyl)-N-methylsulfonylaniline. This compound is then reacted with pyridine-3-carboxylic acid to form N-(3-chlorophenyl)-N-methylsulfonyl-N-1-pyridin-3-ylalaninamide, which is then treated with triethylamine and trifluoroacetic acid to form this compound.
Applications De Recherche Scientifique
N~2~-(3-chlorophenyl)-N~2~-(methylsulfonyl)-N~1~-pyridin-3-ylalaninamide has been extensively studied for its potential therapeutic applications in cancer treatment. It has been shown to induce apoptosis in cancer cells by inhibiting the NAE enzyme, which leads to the accumulation of NEDD8-modified proteins and causes cell cycle arrest and DNA damage. This compound has also been shown to enhance the efficacy of chemotherapy and radiotherapy in cancer treatment.
Propriétés
IUPAC Name |
2-(3-chloro-N-methylsulfonylanilino)-N-pyridin-3-ylpropanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16ClN3O3S/c1-11(15(20)18-13-6-4-8-17-10-13)19(23(2,21)22)14-7-3-5-12(16)9-14/h3-11H,1-2H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUXKQQFKSSCGTH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=CN=CC=C1)N(C2=CC(=CC=C2)Cl)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16ClN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![6-(4-chloro-3-methylbenzoyl)-2-(4-methoxybenzyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine](/img/structure/B5401515.png)
![N-methyl-N'-(4-methylphenyl)-N-[(3-methyl-2-thienyl)methyl]malonamide](/img/structure/B5401518.png)
![2-ethyl-7-(2-hydroxyphenyl)pyrido[4,3-e][1,2,4]triazolo[5,1-c][1,2,4]triazin-6(7H)-one](/img/structure/B5401526.png)

![4-(isopropylthio)[1,2,4]triazolo[4,3-a]quinoxaline](/img/structure/B5401562.png)

![4-(cyclopropylmethyl)-1-[(2,3-dimethyl-1H-indol-5-yl)carbonyl]-3-isopropyl-1,4-diazepan-5-one](/img/structure/B5401572.png)
![N-(2-ethylphenyl)bicyclo[6.1.0]non-4-ene-9-carboxamide](/img/structure/B5401579.png)


![1-(2-phenyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-yl)pyrrolidin-3-amine](/img/structure/B5401594.png)
![1-[(2-methoxyphenyl)acetyl]-4-propylpiperazine](/img/structure/B5401596.png)


